molecular formula C7H5Br3N2O2 B14702767 Prop-2-enyl 2,4,5-tribromoimidazole-1-carboxylate CAS No. 15287-53-3

Prop-2-enyl 2,4,5-tribromoimidazole-1-carboxylate

Cat. No.: B14702767
CAS No.: 15287-53-3
M. Wt: 388.84 g/mol
InChI Key: SIOOWLKDHIFELH-UHFFFAOYSA-N
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Description

Prop-2-enyl 2,4,5-tribromoimidazole-1-carboxylate is a halogenated imidazole derivative Imidazoles are a class of heterocyclic compounds that contain a five-membered ring with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-enyl 2,4,5-tribromoimidazole-1-carboxylate typically involves the bromination of imidazole derivatives. The process begins with the bromination of imidazole to form 2,4,5-tribromoimidazole. This intermediate is then reacted with prop-2-enyl bromide under basic conditions to introduce the prop-2-enyl group at the nitrogen atom of the imidazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl 2,4,5-tribromoimidazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups replacing the bromine atoms. These products can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Prop-2-enyl 2,4,5-tribromoimidazole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Prop-2-enyl 2,4,5-tribromoimidazole-1-carboxylate involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The bromine atoms can form halogen bonds with electron-rich sites on target molecules, influencing their biological activity. The prop-2-enyl group can also participate in hydrophobic interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-enyl 2,4,5-tribromoimidazole-1-carboxylate is unique due to the combination of the tribromo substitution and the prop-2-enyl group.

Properties

CAS No.

15287-53-3

Molecular Formula

C7H5Br3N2O2

Molecular Weight

388.84 g/mol

IUPAC Name

prop-2-enyl 2,4,5-tribromoimidazole-1-carboxylate

InChI

InChI=1S/C7H5Br3N2O2/c1-2-3-14-7(13)12-5(9)4(8)11-6(12)10/h2H,1,3H2

InChI Key

SIOOWLKDHIFELH-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)N1C(=C(N=C1Br)Br)Br

Origin of Product

United States

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